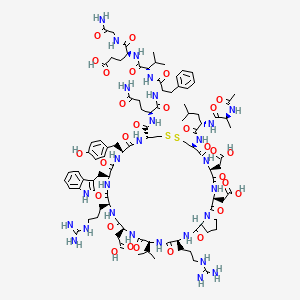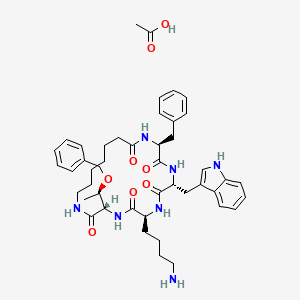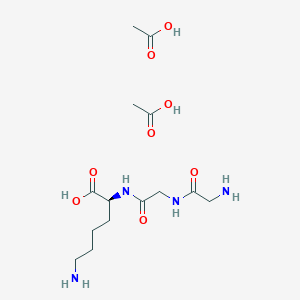
H-Gly-Gly-Lys-OH Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Gly-Gly-Lys-OH Acetate, also known as H-Gly-Gly-Lys-AcOH, is an organic compound composed of a glycylglycyl lysine residue and an acetate group. It is an important building block in the field of organic synthesis, and has been used in a variety of scientific research applications. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for H-Gly-Gly-Lys-OH Acetate involves the solid-phase peptide synthesis method.
Starting Materials
Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, HOBt, DIC, DMF, Acetic anhydride, Dichloromethane, Diisopropylethylamine, Piperidine, Trifluoroacetic acid, Triisopropylsilane, N,N-Diisopropylcarbodiimide, Resin
Reaction
1. Swell the resin in dichloromethane., 2. Deprotect the Fmoc group on the resin using 20% piperidine in DMF., 3. Wash the resin with DMF., 4. Add Fmoc-Gly-OH, HOBt, and DIC to the resin and react for 2 hours., 5. Wash the resin with DMF., 6. Repeat steps 2-5 for the second glycine residue., 7. Deprotect the Boc group on the lysine residue using trifluoroacetic acid and triisopropylsilane., 8. Wash the resin with DMF., 9. Add acetic anhydride and diisopropylethylamine to the resin and react for 30 minutes., 10. Wash the resin with DMF., 11. Repeat steps 2-5 for the lysine residue., 12. Cleave the peptide from the resin using a mixture of trifluoroacetic acid, dichloromethane, and water., 13. Purify the peptide using HPLC., 14. Acetylate the N-terminus of the peptide using acetic anhydride and diisopropylethylamine., 15. Purify the final product using HPLC.
Aplicaciones Científicas De Investigación
H-Gly-Gly-Lys-OH Acetates-OH Acetate has been used in a variety of scientific research applications. It has been used as a model compound to study the structure and dynamics of peptides and proteins, as well as to study the mechanism of peptide folding. In addition, it has been used to study the interactions between proteins and small molecules, as well as to study enzyme catalysis.
Mecanismo De Acción
H-Gly-Gly-Lys-OH Acetates-OH Acetate is known to interact with proteins and small molecules through hydrogen bonding and electrostatic interactions. It can also form non-covalent interactions with peptide bonds, and has been shown to interact with amino acid side chains.
Efectos Bioquímicos Y Fisiológicos
H-Gly-Gly-Lys-OH Acetates-OH Acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, to bind to proteins and small molecules, and to modulate the activity of receptor proteins. In addition, it has been shown to modulate the activity of transcription factors, to induce apoptosis, and to modulate the expression of genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H-Gly-Gly-Lys-OH Acetates-OH Acetate has several advantages for use in lab experiments. It is a relatively stable compound and is soluble in aqueous solutions. In addition, it is relatively inexpensive and can be easily synthesized. However, it has some limitations. For example, it is not soluble in organic solvents, and it has limited solubility in polar solvents.
Direcciones Futuras
The potential applications of H-Gly-Gly-Lys-OH Acetates-OH Acetate are vast, and there are many future directions for research. For example, further research is needed to explore the interactions between this compound and proteins, as well as to understand its mechanism of action. In addition, further research is needed to explore the potential therapeutic applications of this compound, and to identify potential drug targets. Finally, further research is needed to explore the potential applications of this compound in drug delivery, and to identify new methods for synthesizing and purifying this compound.
Propiedades
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O4.2C2H4O2/c11-4-2-1-3-7(10(17)18)14-9(16)6-13-8(15)5-12;2*1-2(3)4/h7H,1-6,11-12H2,(H,13,15)(H,14,16)(H,17,18);2*1H3,(H,3,4)/t7-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJCBUNLCHHDCY-KLXURFKVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(CCN)CC(C(=O)O)NC(=O)CNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C(CCN)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-Gly-Lys-OH Acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

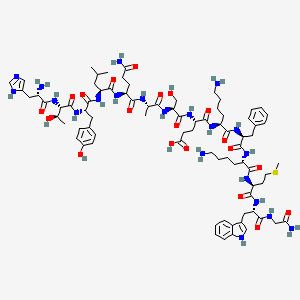
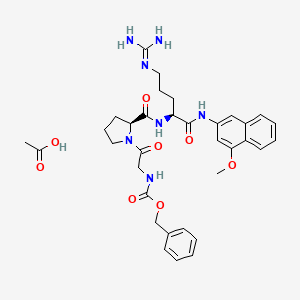

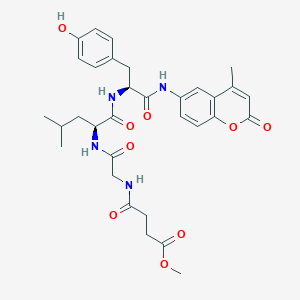

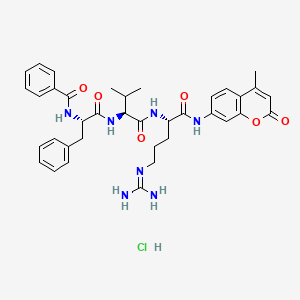
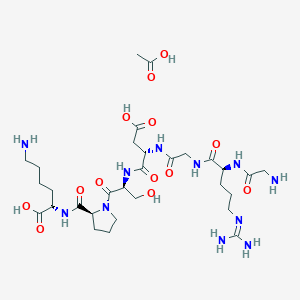
![H-Glu[cyclo(-Arg-Gly-Asp-D-Phe-Lys)]-cyclo(-Arg-Gly-Asp-D-Phe-Lys) trifluoroacetate](/img/structure/B6303620.png)
![([ring-D5]Phe8)-Angiotensin II Acetate (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe(d5)-OH)](/img/structure/B6303629.png)
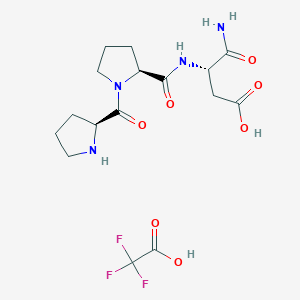
![([ring-D5]Phe6)-Somatostatin-14 (H-Ala-Gly-Cys(1)-Lys-Asn-Phe(d5)-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys(1)-OH)](/img/structure/B6303653.png)
